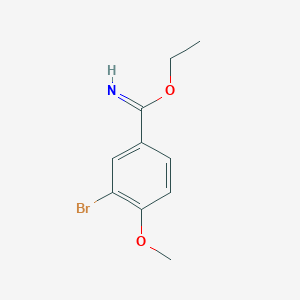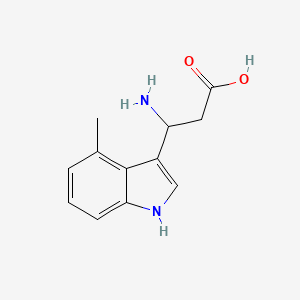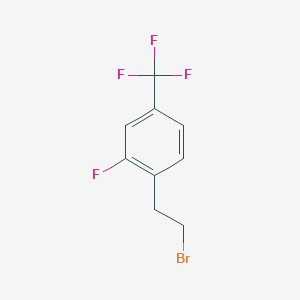
1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a fluoro group, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Fluorination: The fluorine atom is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Coupling Reactions: The presence of the bromo group allows for coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which 1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromoethyl, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-(2-Bromoethyl)-2-(trifluoromethyl)benzene: Lacks the fluoro group, which may affect its reactivity and applications.
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: The position of the substituents on the benzene ring can influence the compound’s chemical properties.
1-(2-Bromoethyl)-2-fluoro-4-methylbenzene: The presence of a methyl group instead of a trifluoromethyl group can lead to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the benzene ring.
Propiedades
Número CAS |
1027215-80-0 |
|---|---|
Fórmula molecular |
C9H7BrF4 |
Peso molecular |
271.05 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4/c10-4-3-6-1-2-7(5-8(6)11)9(12,13)14/h1-2,5H,3-4H2 |
Clave InChI |
XNHOMASANKJWJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)F)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


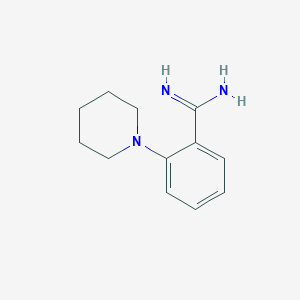
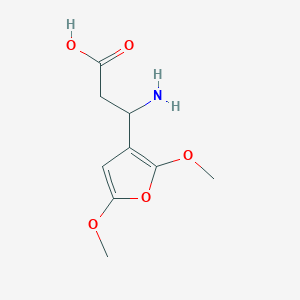

![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
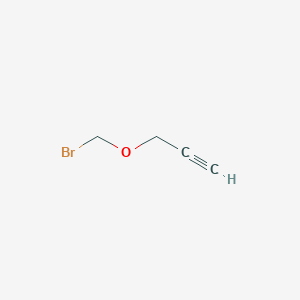
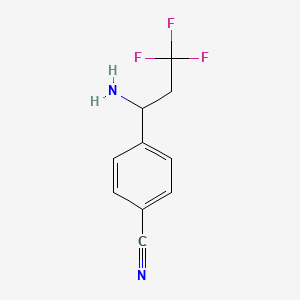

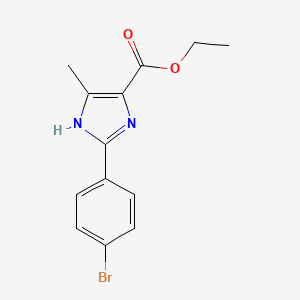
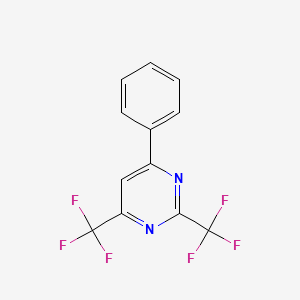
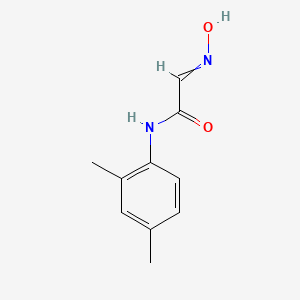
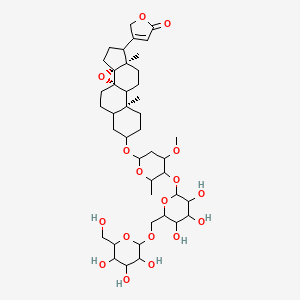
![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)
